N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O4/c21-20(22,23)30-16-5-3-15(4-6-16)25-19(28)18(27)24-12-14-7-9-26(10-8-14)13-17-2-1-11-29-17/h1-6,11,14H,7-10,12-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARMHBOTCSPDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting furan-2-carbaldehyde with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Introduction of the Trifluoromethoxyphenyl Group: The next step involves the introduction of the trifluoromethoxyphenyl group. This is typically done through a nucleophilic substitution reaction where the piperidine intermediate reacts with a trifluoromethoxyphenyl halide.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage. This is achieved by reacting the intermediate compound with oxalyl chloride in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring in the compound can be susceptible to oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted trifluoromethoxyphenyl derivatives.
Scientific Research Applications
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects is complex and involves multiple molecular targets and pathways. The furan ring and piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Substituent Variations on Piperidine and Aromatic Moieties
Key structural analogs and their differences are summarized below:
- Piperidine Substitutions : The target compound’s furan-2-ylmethyl group contrasts with methylthio benzyl () and tetrahydropyran () groups. Furan’s oxygen atom may reduce lipophilicity compared to methylthio but improve hydrogen-bonding capacity .
- Aromatic Substituents : The trifluoromethoxy group in the target compound is electron-withdrawing, unlike the electron-donating methoxy or methyl groups in analogs (e.g., ’s N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide). This difference could alter receptor binding or metabolic stability .
Pharmacological and Functional Comparisons
Piperidine-Based Pharmacophores
- Fentanyl Analogs (): While structurally distinct (opioid sulfonamides vs. oxalamides), fentanyl derivatives highlight the importance of piperidine substitution patterns.
- Metabolic Stability : The trifluoromethoxy group in the target compound likely enhances resistance to oxidative metabolism compared to methoxy or hydroxy groups in ’s compounds .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.5) is lower than methylthio-containing analogs (e.g., ’s compound, logP ~4.2) due to furan’s polarity but higher than tetrahydropyran derivatives (, logP ~2.8) .
- Solubility : The trifluoromethoxy group may reduce aqueous solubility compared to hydroxy or methoxy analogs (), but this could be mitigated by formulation strategies .
Biological Activity
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring , a furan moiety , and a trifluoromethoxy group . The unique combination of these structural elements contributes to its distinct chemical properties and biological activities.
| Component | Description |
|---|---|
| Piperidine Ring | Associated with various therapeutic effects |
| Furan Moiety | Enhances reactivity and may contribute to pharmacological properties |
| Trifluoromethoxy Group | Increases lipophilicity, potentially enhancing bioavailability |
Preliminary studies suggest that this compound may interact with specific molecular targets, particularly enzymes involved in cancer pathways. The furan ring facilitates binding to these targets, while the trifluoromethoxy group enhances the compound's stability and efficacy in biological systems .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : It has been investigated as an inhibitor of enzymes related to cancer proliferation. Preliminary molecular docking studies indicate effective binding to active sites of these enzymes.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its potential therapeutic applications in diseases characterized by inflammation.
- Antimicrobial Activity : The presence of the furan ring suggests potential as an antimicrobial agent, warranting further investigation into its efficacy against various pathogens.
Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound showed promising results in inhibiting specific enzymes involved in cancer pathways. The compound's binding affinity was assessed through molecular docking simulations, revealing a favorable interaction with the target enzymes.
Study 2: In Vivo Efficacy
In vivo studies are necessary to confirm the therapeutic potential of this compound. Initial results suggest that it may reduce tumor growth in animal models, indicating its potential as a novel anticancer agent. Further studies are required to elucidate the full scope of its biological effects and therapeutic applications .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Intermediate : Achieved through a Mannich reaction.
- Attachment of Furan Ring : Introduced via Friedel-Crafts alkylation.
- Oxalamide Group Formation : Finalized through reaction with oxalyl chloride and a suitable amine.
Optimization of these synthetic routes focuses on maximizing yield and purity, utilizing techniques such as chromatography.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step organic reactions, starting with the preparation of the piperidine intermediate (e.g., 1-(furan-2-ylmethyl)piperidin-4-ylmethylamine) followed by oxalamide formation using oxalyl chloride or activated oxalate esters. Key steps include:
- Intermediate synthesis : Reaction of furan-2-ylmethyl halides with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxalamide coupling : Use of carbodiimide reagents (e.g., DCC) or direct reaction with oxalyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for final product isolation .
- Optimization : Reaction yields depend on temperature control, solvent polarity, and stoichiometric ratios. Automated reactors or flow chemistry systems improve reproducibility in scaled-up syntheses .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of furan (δ 6.2–7.4 ppm), piperidine (δ 1.4–2.8 ppm), and trifluoromethoxy (δ 4.3–4.5 ppm) groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary assays are used to evaluate biological activity?
- In vitro screening :
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or kinases) using tritiated ligands .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays (e.g., proteases) with IC₅₀ determination .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethoxy vs. methoxy groups) impact bioactivity and target selectivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., replacing trifluoromethoxy with methoxy or halogens) and compare binding affinities in radioligand assays .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., serotonin receptors) and quantify electrostatic contributions of the trifluoromethoxy group .
Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?
- Troubleshooting approaches :
- Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) and ensure consistent cell passage numbers .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or functional assays (e.g., cAMP accumulation for GPCRs) .
- Batch variability : Analyze compound purity (HPLC) and stability (LC-MS) across experimental replicates .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP, improving aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., furan oxidation) and stabilize via fluorination .
- Prodrug design : Mask amide groups with ester prodrugs to enhance oral bioavailability .
Q. What computational tools predict off-target interactions or toxicity risks?
- In silico approaches :
- PharmaGIST : Maps 3D pharmacophores to identify off-target binding .
- ToxCast : Screens for hepatotoxicity or cardiotoxicity using high-throughput toxicogenomic data .
- Molecular dynamics (MD) : Simulates binding to hERG channels to assess cardiac liability .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities across studies?
- Root causes : Variability in assay conditions (e.g., buffer pH, temperature) or compound degradation.
- Resolution :
- Inter-lab validation : Share standardized protocols and reference compounds .
- Stability studies : Monitor compound integrity under assay conditions via LC-MS .
Key Functional Groups and Their Roles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
